molecular formula C34H46NOPS B6290283 [S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-2-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide CAS No. 2565792-44-9

[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-2-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B6290283
CAS No.: 2565792-44-9
M. Wt: 547.8 g/mol
InChI Key: LSXYDTHXHIQYJE-MLZZNZMKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-2-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, making it a valuable tool in organic chemistry. Its unique structure, which includes a phosphine group and a sulfinamide moiety, allows it to interact with metal catalysts and substrates in a highly specific manner.

Scientific Research Applications

[S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-2-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in asymmetric catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.

    Biology: The compound can be used to synthesize biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It plays a role in the development of new drugs by enabling the synthesis of chiral intermediates.

    Industry: The compound is used in the production of fine chemicals and specialty materials

Safety and Hazards

The compound is intended for research use only and is not intended for human or veterinary use. It is air sensitive, heat sensitive, and moisture sensitive , suggesting that it should be handled with care in a controlled environment.

Preparation Methods

The synthesis of [S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-2-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide typically involves multiple steps. One common method includes the reaction of a naphthalenylmethyl halide with a dicyclohexylphosphine derivative, followed by the introduction of the sulfinamide group. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran. Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The sulfinamide moiety can be reduced to form amines.

    Substitution: The naphthalenylmethyl group can participate in substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which [S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-2-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide exerts its effects involves its interaction with metal catalysts. The phosphine group coordinates with the metal center, while the sulfinamide moiety provides additional steric and electronic effects. This dual interaction enhances the selectivity and efficiency of the catalytic process. The molecular targets and pathways involved depend on the specific reaction and catalyst used .

Comparison with Similar Compounds

Similar compounds include other chiral ligands with phosphine and sulfinamide groups, such as:

  • [S®]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide
  • [S®]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide

What sets [S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-2-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide apart is its specific combination of steric and electronic properties, which make it particularly effective in certain catalytic reactions .

Properties

IUPAC Name

(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-2-ylmethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46NOPS/c1-34(2,3)38(36)35(4)33(28-24-23-26-15-11-12-16-27(26)25-28)31-21-13-14-22-32(31)37(29-17-7-5-8-18-29)30-19-9-6-10-20-30/h11-16,21-25,29-30,33H,5-10,17-20H2,1-4H3/t33-,38+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXYDTHXHIQYJE-MLZZNZMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.